Bmlf1 (280 C288)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

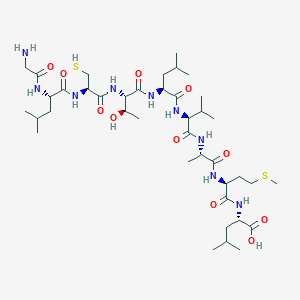

BMLF1 (280-288) is a peptide derived from the Epstein-Barr virus (EBV) lytic protein BMLF1. This peptide, with the sequence GLCTLVAML, is recognized by CD8+ T-cells and is presented by the MHC class I HLA-A*0201 allele . It plays a significant role in the immune response against EBV, making it a valuable target for research in immunology and virology.

Preparation Methods

Synthetic Routes and Reaction Conditions

BMLF1 (280-288) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Industrial Production Methods

While specific industrial production methods for BMLF1 (280-288) are not widely documented, the general approach involves large-scale SPPS. This method allows for the efficient production of high-purity peptides, which are then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

BMLF1 (280-288) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions used in peptide synthesis .

Common Reagents and Conditions

The synthesis of BMLF1 (280-288) involves the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection reagents such as TFA. The peptide is synthesized on a solid resin, and the final product is cleaved from the resin and purified .

Major Products Formed

The major product formed from the synthesis of BMLF1 (280-288) is the peptide itself, with a sequence of GLCTLVAML. The purity of the peptide is typically greater than 95%, ensuring its suitability for research applications .

Scientific Research Applications

BMLF1 (280-288) has several important applications in scientific research:

Mechanism of Action

BMLF1 (280-288) exerts its effects by being presented on the surface of infected cells by the MHC class I HLA-A*0201 molecule. This presentation allows CD8+ T-cells to recognize and target the infected cells for destruction. The peptide triggers the activation of CD8+ T-cells, leading to the release of cytotoxic molecules that kill the infected cells .

Comparison with Similar Compounds

Similar Compounds

BZLF1 (190-197): Another peptide derived from the EBV lytic protein BZLF1, recognized by CD8+ T-cells.

EBNA3A (325-333): A peptide from the EBV nuclear antigen 3A, also presented by MHC class I molecules.

Uniqueness

BMLF1 (280-288) is unique due to its high immunogenicity and its specific recognition by CD8+ T-cells in the context of HLA-A*0201. This makes it a valuable tool for studying the immune response to EBV and developing targeted therapies .

Properties

Molecular Formula |

C40H73N9O11S2 |

|---|---|

Molecular Weight |

920.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C40H73N9O11S2/c1-19(2)14-26(43-30(51)17-41)35(54)47-29(18-61)37(56)49-32(24(10)50)39(58)45-27(15-20(3)4)36(55)48-31(22(7)8)38(57)42-23(9)33(52)44-25(12-13-62-11)34(53)46-28(40(59)60)16-21(5)6/h19-29,31-32,50,61H,12-18,41H2,1-11H3,(H,42,57)(H,43,51)(H,44,52)(H,45,58)(H,46,53)(H,47,54)(H,48,55)(H,49,56)(H,59,60)/t23-,24+,25-,26-,27-,28-,29-,31-,32-/m0/s1 |

InChI Key |

ZLGNCCWHORFLBD-MALYJANWSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)CN)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-](/img/structure/B12382759.png)

![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)

![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)